molecular formula C10H11NO4S B3004351 1-(Methylsulfonyl)indoline-5-carboxylic acid CAS No. 712319-44-3

1-(Methylsulfonyl)indoline-5-carboxylic acid

Cat. No.: B3004351
CAS No.: 712319-44-3
M. Wt: 241.26
InChI Key: JNMXVSCEGKFVJR-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)indoline-5-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1-(Methylsulfonyl)indoline-5-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent like dimethylformamide (DMF) under anhydrous conditions . The resulting product undergoes further reactions, such as chlorosulfonation using chlorosulfonic acid, to introduce the sulfonyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methylsulfonyl)indoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.

Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux conditions for Fischer indole synthesis . Major products formed from these reactions include various substituted indoles and sulfone derivatives.

Comparison with Similar Compounds

1-(Methylsulfonyl)indoline-5-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    5-Methoxyindole-2-carboxylic acid: Exhibits anti-inflammatory activity.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(Methylsulfonyl)indoline-5-carboxylic acid (MSICA) is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores the biological activity of MSICA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of Biological Activity

Indole derivatives, including MSICA, have been extensively studied for their potential as antiviral , anti-inflammatory , and anticancer agents. The presence of the methylsulfonyl group in MSICA enhances its biological properties, contributing to its efficacy in various biochemical pathways.

Key Biological Activities

  • Antiviral Activity : MSICA has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : MSICA demonstrates cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of MSICA can be attributed to its interaction with multiple molecular targets:

  • Receptor Binding : MSICA binds with high affinity to several receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.
  • Biochemical Pathways : The compound affects various biochemical pathways, including those related to inflammation and cancer progression. It is known to inhibit key enzymes and proteins involved in these processes.

Research Findings

Recent studies have highlighted the efficacy of MSICA in various experimental models:

  • Cytotoxicity Studies : In vitro assays demonstrated that MSICA exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
  • Anti-inflammatory Assays : Research indicated that MSICA reduces the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated immune cells, suggesting its role as an anti-inflammatory agent .
  • Antiviral Studies : Preliminary findings suggest that MSICA may inhibit viral entry or replication in host cells, warranting further investigation into its mechanism against specific viruses .

Comparative Analysis with Similar Compounds

To understand the unique properties of MSICA, it can be compared with other indole derivatives:

Compound NameBiological ActivityIC50 (µM)Notes
Indole-3-acetic acidPlant hormoneN/AInvolved in growth regulation
Indole-2-carboxylic acidAntimicrobialN/AExhibits antimicrobial properties
5-Methoxyindole-2-carboxylic acidAnti-inflammatoryN/AKnown for anti-inflammatory activity
This compoundAntiviral, anticancerVaries by cell lineExhibits broad biological activity

The presence of the methylsulfonyl group in MSICA distinguishes it from other indole derivatives by enhancing its solubility and biological activity.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of MSICA:

  • Cancer Treatment : A study evaluated the effects of MSICA on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapy .
  • Inflammatory Disease Models : In animal models of asthma, MSICA demonstrated a reduction in airway hyperreactivity and inflammation markers, indicating its utility in treating respiratory conditions .

Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXVSCEGKFVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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